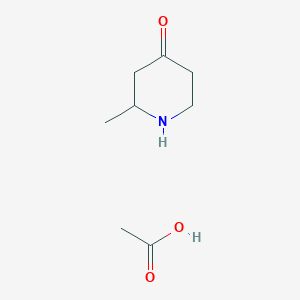

2-Methyl-4-piperidinone acetate

Vue d'ensemble

Description

2-Methyl-4-piperidinone acetate is a chemical compound that belongs to the class of piperidinones, which are six-membered heterocyclic compounds containing nitrogen Piperidinones are significant in the field of organic chemistry due to their presence in various pharmaceuticals and natural products

Mécanisme D'action

Target of Action

2-Methyl-4-piperidinone acetate, also known as 2-methylpiperidin-4-one, acetic acid, is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives have been found to have various pharmacological applications

Biochemical Pathways

Piperidine derivatives, in general, have been found to play a significant role in the pharmaceutical industry

Result of Action

Analyse Biochimique

Biochemical Properties

These reactions could potentially interact with enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

Similar compounds, such as piperidine, have shown potential clinical activity against various types of cancers when treated alone or in combination with other drugs .

Molecular Mechanism

Piperidine derivatives have been shown to interact with various signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB .

Temporal Effects in Laboratory Settings

Similar compounds have shown promising anticancer activity in laboratory settings .

Dosage Effects in Animal Models

Similar compounds have shown therapeutic potential against various types of cancers in animal models .

Metabolic Pathways

Piperidine derivatives are known to be involved in various metabolic pathways .

Transport and Distribution

Similar compounds have been shown to be transported and distributed within cells and tissues .

Subcellular Localization

Similar compounds have been shown to have specific subcellular localizations .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-piperidinone acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of unsaturated δ-lactams, which can be achieved using catalysts such as palladium on carbon (Pd/C) under hydrogen gas. Another approach involves the oxidation of piperidines using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions .

Industrial Production Methods

Industrial production of this compound often employs multicomponent reactions (MCRs) due to their efficiency and high yield. These processes involve the reaction of ammonium acetate with alkenes and unsaturated carbonyl compounds in the presence of a catalyst. The use of organophotocatalysis has also been explored to streamline the production process, allowing for the one-step synthesis of substituted piperidinones .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-4-piperidinone acetate undergoes various chemical reactions, including:

Oxidation: Converts the compound into its corresponding N-oxide using oxidizing agents.

Reduction: Reduces the compound to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Involves the replacement of functional groups, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted piperidinones, depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

2-Methyl-4-piperidinone acetate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents targeting various diseases.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Piperidone: Another piperidinone derivative with similar structural features but different functional groups.

2,6-Dimethylpiperidine: A related compound with two methyl groups on the piperidine ring.

Piperidine: The parent compound of piperidinones, lacking the carbonyl group.

Uniqueness

2-Methyl-4-piperidinone acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetate form enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and industrial processes .

Propriétés

IUPAC Name |

acetic acid;2-methylpiperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.C2H4O2/c1-5-4-6(8)2-3-7-5;1-2(3)4/h5,7H,2-4H2,1H3;1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNYMZXLAXMKNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCN1.CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

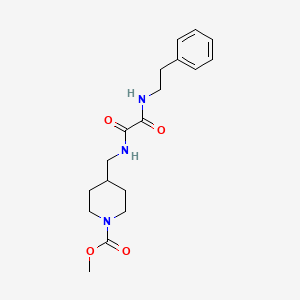

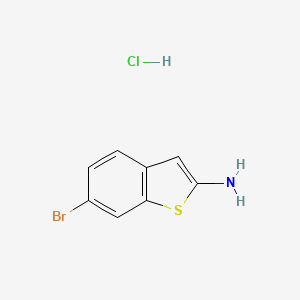

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(tetrahydrofuran-2-yl)-1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2641236.png)

![N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2641238.png)

![N-(2-methoxyphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2641239.png)

![3-(3-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2641241.png)

![1-(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2641249.png)

![N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide](/img/structure/B2641252.png)

![2-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2641254.png)

![2-ethoxy-6-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2641255.png)

![tert-Butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2641257.png)